

# Whitepaper: Spectroscopic Profiling and Synthetic Methodologies of N-Boc-L-Prolinal

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## Compound of Interest

Compound Name: *1-(tert-Butyl)pyrrolidine-2-carbaldehyde*

Cat. No.: *B12870408*

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## Executive Summary & Nomenclature Clarification

In advanced organic synthesis and drug development, the compound frequently queried as "**1-(tert-butyl)pyrrolidine-2-carbaldehyde**" is almost universally a shorthand or misnomer for N-Boc-L-prolinal (chemically precise: tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate). While a literal 1-tert-butyl substitution exists, the tert-butoxycarbonyl (Boc) protected aldehyde is the critical chiral building block utilized across the pharmaceutical industry.

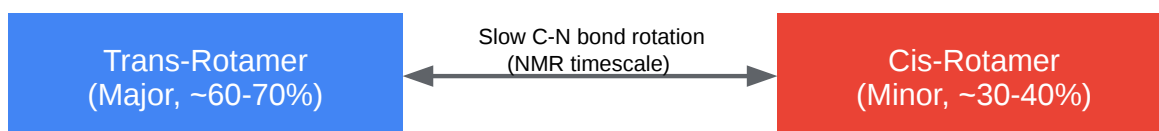
As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the spectroscopic characterization, structural nuances, and field-proven synthetic protocols for N-Boc-L-prolinal. This compound serves as a foundational intermediate in the synthesis of peptidomimetics, asymmetric catalysts, and complex active pharmaceutical ingredients (APIs), most notably the Hepatitis C virus (HCV) NS5A inhibitor Daclatasvir.

## Table 1: Physicochemical Properties

Property	Value	Reference Standard
Chemical Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>3</sub>	
Molecular Weight	199.25 g/mol	
CAS Number	69610-41-9 (L-isomer)	
Boiling Point	~211 °C	
Specific Rotation [α] <sup>20</sup> /D	-101° to -105° (c = 1.0, CHCl <sub>3</sub> )	
Appearance	Pale yellow to orange liquid	Field Observation

## Spectroscopic Data & Structural Elucidation

The spectroscopic analysis of N-Boc-L-prolinal is uniquely complex due to the rotameric effect. The bulky tert-butoxycarbonyl (Boc) group restricts rotation around the amide C–N partial double bond. On the NMR timescale at room temperature, this restricted rotation prevents signal coalescence, resulting in two distinct sets of peaks corresponding to the trans (major, ~60-70%) and cis (minor, ~30-40%) rotamers.



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Fig 1. Rotameric equilibrium of the N-Boc group causing signal duplication in NMR spectra.

## Table 2: $^1\text{H}$ NMR Spectroscopic Data ( $\text{CDCl}_3$ , 25 °C)

Data synthesized from authoritative spectral libraries .

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Causality / Rotameric Note
9.46 / 9.52	Singlet (s)	1H	-CHO (Aldehyde)	Distinct peaks for Major (9.46) and Minor (9.52) rotamers.
3.98 – 4.30	Multiplet (m)	1H	N-CH-CHO ( $\alpha$ -proton)	Broadened due to overlapping major/minor signals.
3.36 – 3.68	Multiplet (m)	2H	N-CH <sub>2</sub> (Pyrrolidine Ring)	Overlapping multiplets.
1.79 – 2.27	Multiplet (m)	4H	-CH <sub>2</sub> -CH <sub>2</sub> - (Ring)	Complex splitting from diastereotopic protons.
1.42 / 1.50	Singlet (s)	9H	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc group)	Major (1.42) and Minor (1.50) rotamers clearly resolved.

**Table 3: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, 25 °C)**

Chemical Shift (ppm)	Assignment	Structural Significance
200.4	–CHO	Highly deshielded carbonyl carbon of the aldehyde.
158.2	N–C=O	Carbamate carbonyl carbon of the Boc group.
80.6	–C(CH <sub>3</sub> ) <sub>3</sub>	Quaternary carbon of the tert-butyl group.
65.0	N–CH–CHO	Chiral $\alpha$ -carbon.
46.7	N–CH <sub>2</sub>	Pyrrolidine ring carbon adjacent to nitrogen.
24.0, 26.7, 28.3	Ring & Boc Methyls	Aliphatic backbone and tert-butyl methyl carbons.

## FT-IR and Mass Spectrometry (ESI-MS)

- FT-IR: Exhibits a strong, broad stretching frequency at  $\sim 1685\text{--}1700\text{ cm}^{-1}$  corresponding to the carbamate (Boc) C=O, and a distinct, sharp peak at  $\sim 1730\text{ cm}^{-1}$  for the aldehyde C=O stretch.
- ESI-MS: The molecular ion peak is typically observed as  $[M+H]^+$  at  $m/z$  199.2. A highly characteristic diagnostic fragmentation pattern involves the loss of the Boc group (isobutylene + CO<sub>2</sub>, loss of 100 Da), yielding a prominent fragment at  $m/z$  100.1.

## Experimental Workflow: Synthesis & Self-Validation

The synthesis of N-Boc-L-prolinal from N-Boc-L-prolinol is a critical step where many junior chemists fail due to epimerization (racemization) of the sensitive  $\alpha$ -chiral center.

The Causality of Catalyst Choice: Traditional Swern oxidations require the addition of a base, typically triethylamine (Et<sub>3</sub>N), to mediate the final elimination step. Because the  $\alpha$ -proton of the newly formed aldehyde is highly acidic, exposure to Et<sub>3</sub>N promotes enolization, which inevitably leads to racemization. To prevent this, we employ a TEMPO/Cu-mediated aerobic

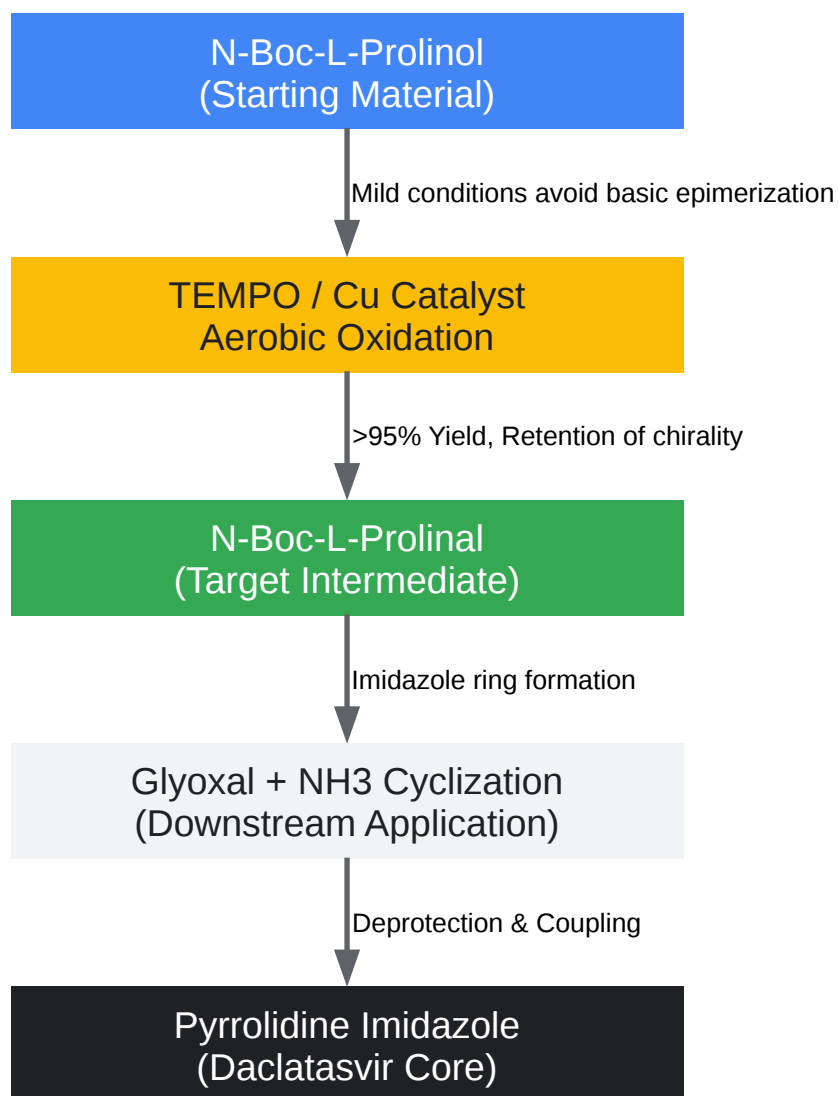
oxidation. This utilizes ambient oxygen as the terminal oxidant under mildly acidic to neutral conditions, strictly preserving the >99% enantiomeric excess (ee).

## Protocol: TEMPO/Cu-Mediated Aerobic Oxidation

- Preparation: Dissolve N-Boc-L-prolinol (1.0 eq, 10 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask.
- Catalyst Loading: Add TEMPO (0.05 eq), Copper(I) Iodide (CuI, 0.05 eq), and 2,2'-bipyridine (0.05 eq) to the solution. The solution will adopt a dark reddish-brown hue.
- Aeration: Equip the flask with an O<sub>2</sub> balloon (or leave open to ambient air with vigorous stirring) and stir at 25 °C for 4–6 hours.
- In-Process Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1).
  - Self-Validation: The reaction is complete when the alcohol spot (lower R<sub>f</sub>, stains with KMnO<sub>4</sub>) completely disappears, replaced by the aldehyde spot (higher R<sub>f</sub>, stains bright yellow/orange with 2,4-Dinitrophenylhydrazine (DNP)).
- Workup: Quench the reaction with saturated aqueous NH<sub>4</sub>Cl (30 mL) to complex the copper salts. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Final Validation (Trustworthiness Check): Measure the optical rotation of the purified pale-yellow oil. A specific rotation of  $[\alpha]^{20}_D = -101^\circ$  to  $-105^\circ$  (c = 1.0, CHCl<sub>3</sub>) confirms the absolute preservation of the stereocenter. A significantly lower magnitude (e.g.,  $-70^\circ$ ) indicates that epimerization occurred, signaling a failure in temperature control or accidental base contamination.

## Applications in Drug Development

N-Boc-L-prolinal is heavily utilized in the convergent synthesis of symmetric and asymmetric antiviral agents. The aldehyde moiety acts as an electrophilic trap for glyoxal and ammonia, facilitating the rapid construction of pyrrolidine-imidazole cores.



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Fig 2. Synthetic workflow from N-Boc-L-prolinol to the Daclatasvir core without racemization.

## References

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